molecular formula C23H19F3N2O4 B2734615 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898420-86-5

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2734615
CAS No.: 898420-86-5
M. Wt: 444.41
InChI Key: KKWVTNYFJKUMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a 4-oxo-4H-pyran core substituted at position 6 with an indolin-1-ylmethyl group and at position 3 with an acetamide-linked 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4/c24-23(25,26)16-5-3-6-17(10-16)27-22(30)14-32-21-13-31-18(11-20(21)29)12-28-9-8-15-4-1-2-7-19(15)28/h1-7,10-11,13H,8-9,12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWVTNYFJKUMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its diverse structural features, including an indole moiety, a pyran ring, and an acetamide linkage. These structural characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H22F3N2O4C_{21}H_{22}F_3N_2O_4, with a molecular weight of approximately 422.41 g/mol. The presence of the trifluoromethyl group is particularly significant due to its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity to biological targets.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various enzymes:

  • Cholinesterases : Studies have shown that related compounds have IC50 values ranging from 5.4 μM to 10.4 μM for acetylcholinesterase (AChE) and from 7.7 μM to 9.9 μM for butyrylcholinesterase (BChE), indicating moderate inhibitory activity against these enzymes .
  • Cyclooxygenase (COX) : The compound may also exhibit anti-inflammatory properties by inhibiting COX enzymes. Similar derivatives have shown moderate activity against COX-II with IC50 values in the range of 0.52–22.25 μM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Biological Target Activity Type IC50 Value Reference
AcetylcholinesteraseInhibition5.4 - 10.4 μM
ButyrylcholinesteraseInhibition7.7 - 9.9 μM
COX-IIInhibition0.52 - 22.25 μM

Case Studies

  • In vitro Studies on Cholinesterase Inhibition :
    A study focusing on various derivatives found that modifications in the phenyl ring significantly influenced inhibitory potency against cholinesterases. The presence of electron-withdrawing groups enhanced binding affinity, suggesting a structure-activity relationship that could be exploited in drug design .
  • Anti-inflammatory Activity :
    In vivo studies demonstrated that certain analogs exhibited significant anti-inflammatory effects, with one compound showing a reduction in inflammation by approximately 64% compared to standard treatments . This highlights the therapeutic potential of these compounds in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indolin and pyran derivatives can exhibit significant anticancer properties. Preliminary studies have shown that this compound may induce apoptosis and cell cycle arrest in various cancer cell lines.

Cell LinePercent Growth Inhibition (PGI)
SNB-19TBD
OVCAR-8TBD
NCI-H40TBD

Molecular docking studies predict favorable interactions between this compound and specific cancer-related targets, suggesting its potential as an anticancer agent.

Anticholinesterase Activity

The compound has been investigated for its inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies demonstrate that compounds with similar structures exhibit significant AChE inhibition, indicating this compound may also possess such activity.

CompoundAChE Inhibition IC50 (µM)
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamideTBD
Reference Compound (Eserine)0.5

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Further testing is needed to establish its efficacy as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps utilizing readily available precursors. Common methods include:

  • Multicomponent reactions : Enhance efficiency and yield.
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of molecules documented in the literature. Below is a detailed comparison based on substituents, core scaffolds, and inferred properties:

Structural and Functional Group Analysis

Compound Name/ID Core Scaffold Key Substituents Potential Applications Notable Features
2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide (Target) 4-oxo-4H-pyran - 6-position: Indolin-1-ylmethyl
- 3-position: Acetamide with CF₃-phenyl
Drug design (hypothesized) High lipophilicity (CF₃ group), potential protease or kinase inhibition
877638-23-8 () 4-oxo-4H-pyran - 6-position: (Pyrimidin-2-ylthio)methyl
- 3-position: Phthalate ester
Polymer or prodrug synthesis Thioether linkage may enhance stability; ester group suggests prodrug potential
Example 83 () Chromen-4-one - Pyrazolo[3,4-d]pyrimidine
- Fluoro-substituted phenyl rings
Anticancer agents High melting point (302–304°C), fluorinated groups for target affinity
3-Chloro-N-phenyl-phthalimide () Phthalimide - Chlorine at position 3
- N-phenyl group
Polyimide monomer synthesis Rigid planar structure; used in high-performance polymers

Substituent Effects

  • Trifluoromethyl (CF₃) vs. Fluoro (F): The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluoro substituents (e.g., Example 83 in ). This could improve blood-brain barrier penetration or target binding in hydrophobic pockets .
  • Indolinyl vs.

Research Findings and Inferences

  • Pharmacological Potential: The trifluoromethylphenyl-acetamide group is common in kinase inhibitors (e.g., EGFR or VEGFR targets), suggesting the target compound may share similar mechanisms .
  • Stability and Solubility: The indoline and CF₃ groups may reduce aqueous solubility compared to more polar analogs (e.g., 877638-23-8 with a phthalate ester), necessitating formulation optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.